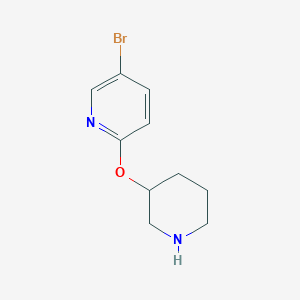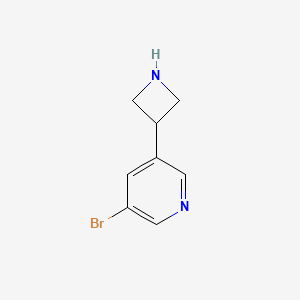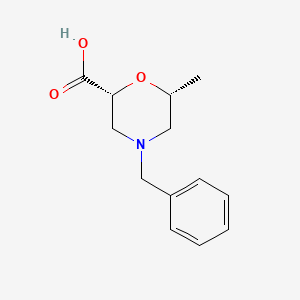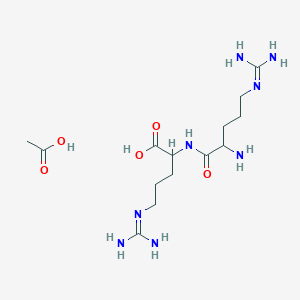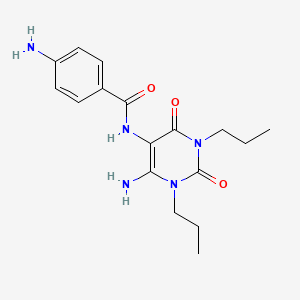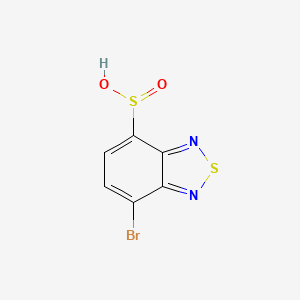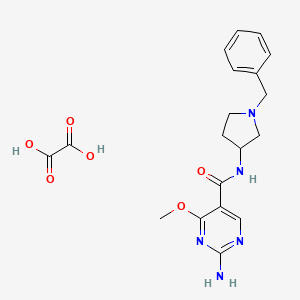
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methoxy, and carboxamide groups, as well as a benzyl-pyrrolidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the pyrimidine ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Benzyl-Pyrrolidinyl Moiety: The benzyl-pyrrolidinyl moiety can be attached through a nucleophilic substitution reaction, where the pyrrolidine ring is first benzylated and then reacted with the pyrimidine core.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The nitro or nitroso derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrogen gas.
Nucleophilic Substitution Reagents: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
科学的研究の応用
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(1-Benzyl-3-pyrrolidinyl)-N-isopropyl-L-alaninamide
- 2-Amino-N-[(1-benzyl-3-pyrrolidinyl)methyl]-N,2-dimethylcyclohexanecarboxamide dihydrochloride
Uniqueness
2-Amino-N-(1-benzyl-3-pyrrolidinyl)-4-methoxy-5-pyrimidinecarboxamide oxalate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the benzyl-pyrrolidinyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
72412-41-0 |
|---|---|
分子式 |
C19H23N5O6 |
分子量 |
417.4 g/mol |
IUPAC名 |
2-amino-N-(1-benzylpyrrolidin-3-yl)-4-methoxypyrimidine-5-carboxamide;oxalic acid |
InChI |
InChI=1S/C17H21N5O2.C2H2O4/c1-24-16-14(9-19-17(18)21-16)15(23)20-13-7-8-22(11-13)10-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,9,13H,7-8,10-11H2,1H3,(H,20,23)(H2,18,19,21);(H,3,4)(H,5,6) |
InChIキー |
NBKUIBVEZRIFFQ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC=C1C(=O)NC2CCN(C2)CC3=CC=CC=C3)N.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


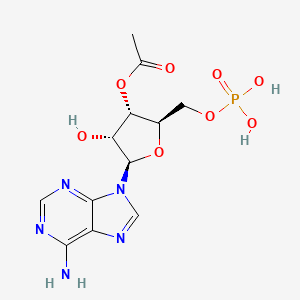
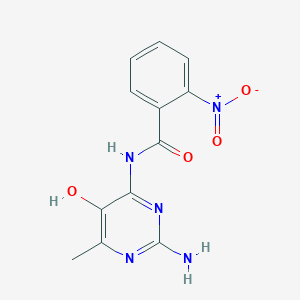


![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)

